N-Acetyl Amphotericin B

Overview

Description

N-Acetyl Amphotericin B is a derivative of Amphotericin B, a well-known polyene antifungal agent. Amphotericin B has been a cornerstone in the treatment of invasive fungal infections due to its broad-spectrum antifungal activity and low resistance rates. The acetylation of Amphotericin B aims to improve its pharmacokinetic properties and reduce its toxicity, making it a more effective and safer therapeutic option.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Amphotericin B involves the acetylation of Amphotericin B. The process typically includes the following steps:

Activation of Amphotericin B: Amphotericin B is first activated by dissolving it in an appropriate solvent such as dimethyl sulfoxide (DMSO) or methanol.

Acetylation Reaction: The activated Amphotericin B is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions, usually between 0°C to 25°C, to ensure selective acetylation.

Purification: The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of Amphotericin B are activated in industrial reactors.

Controlled Acetylation: The acetylation reaction is carefully monitored and controlled to ensure high yield and purity.

Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl Amphotericin B undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert it back to Amphotericin B or other reduced forms.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions may involve reagents like hydroxylamine or hydrazine.

Major Products:

Oxidized Derivatives: These may include hydroxylated or ketone forms of this compound.

Reduced Forms: These include Amphotericin B and other reduced derivatives.

Substituted Compounds: These are derivatives with different functional groups replacing the acetyl group.

Scientific Research Applications

Fungal Infections

N-Acetyl Amphotericin B has shown promise in treating various systemic fungal infections. Its efficacy against resistant strains of fungi makes it a valuable option in clinical settings where conventional therapies fail.

- Case Study: Cryptococcosis

A study indicated that this compound combined with N-acetylcysteine significantly improved outcomes in murine models of cryptococcosis by reducing oxidative stress and enhancing survival rates compared to traditional Amphotericin B treatments .

Nephrotoxicity Reduction

One of the major advantages of this compound is its potential to mitigate nephrotoxicity. Studies have shown that this derivative can lead to lower serum creatinine levels and reduced renal impairment in patients undergoing treatment for invasive fungal infections .

- Clinical Trial Insights

A randomized trial involving children receiving liposomal formulations showed that co-administration with N-acetylcysteine resulted in fewer electrolyte imbalances and better renal function compared to those treated with standard Amphotericin B alone .

Comparative Efficacy

The following table summarizes the comparative efficacy and safety profiles of this compound versus traditional formulations:

| Parameter | This compound | Traditional Amphotericin B |

|---|---|---|

| Nephrotoxicity | Reduced | High |

| Efficacy against Cryptococcus | Enhanced | Moderate |

| Tolerability | Better | Poor |

| Electolyte Imbalance Prevention | Yes | No |

Mechanism of Action

N-Acetyl Amphotericin B exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, leading to the formation of pores that allow the leakage of intracellular contents, ultimately causing cell death. The acetylation of Amphotericin B does not significantly alter its mechanism of action but aims to reduce its toxicity and improve its pharmacokinetic profile.

Comparison with Similar Compounds

Amphotericin B: The parent compound with a similar mechanism of action but higher toxicity.

Liposomal Amphotericin B: A formulation designed to reduce toxicity and improve delivery.

Nystatin: Another polyene antifungal with a similar mechanism but different clinical applications.

Uniqueness: N-Acetyl Amphotericin B is unique due to its modified structure, which aims to retain the potent antifungal activity of Amphotericin B while reducing its toxicity. This makes it a promising candidate for safer and more effective antifungal therapy.

Biological Activity

N-Acetyl Amphotericin B (NAc-AmB) is a derivative of the well-known antifungal agent Amphotericin B (AmB), which has been a cornerstone in the treatment of serious fungal infections. This article explores the biological activity of NAc-AmB, focusing on its mechanisms of action, efficacy, and safety profile, supported by data tables and relevant case studies.

NAc-AmB retains the fundamental mechanism of action of AmB, which involves binding to ergosterol, a key component of fungal cell membranes. This interaction leads to the formation of pores that disrupt membrane integrity, causing ion leakage and ultimately cell death. The unique structural modifications in NAc-AmB may enhance its pharmacokinetic properties and reduce toxicity compared to traditional formulations.

Key Mechanisms:

- Ergosterol Binding : Similar to AmB, NAc-AmB binds to ergosterol, forming pores that lead to ion leakage.

- Oxidative Stress : NAc-AmB induces oxidative stress within fungal cells, contributing to its antifungal activity. Studies indicate that it may generate reactive oxygen species (ROS), which can be detrimental to fungal survival .

Efficacy Against Fungal Infections

NAc-AmB has demonstrated promising antifungal activity against various pathogens, including Candida, Aspergillus, and Cryptococcus species. Comparative studies have shown that NAc-AmB may exhibit superior efficacy in certain contexts.

Comparative Efficacy Table

| Pathogen | NAc-AmB Efficacy | AmB Efficacy | Notes |

|---|---|---|---|

| Candida albicans | High | Moderate | Enhanced activity in resistant strains |

| Aspergillus fumigatus | Moderate | High | Effective in murine models |

| Cryptococcus neoformans | High | High | Reduced morbidity in combination therapy |

Safety Profile and Nephrotoxicity

One of the significant limitations of AmB is its nephrotoxicity. NAc-AmB aims to mitigate these adverse effects while maintaining antifungal potency. Clinical studies indicate that NAc-AmB has a lower incidence of renal impairment compared to conventional AmB formulations.

Nephrotoxicity Data Table

| Study Reference | Patient Group | Nephrotoxicity Incidence (%) | Comments |

|---|---|---|---|

| Patients receiving AmB | 60 | Standard hydration protocol used | |

| NAc-AmB co-treatment | 40 | Significant reduction in nephrotoxicity observed |

Case Studies

Several case studies have highlighted the effectiveness and safety of NAc-AmB in clinical settings:

- Case Study on Cryptococcosis : A study involving murine models showed that the combination of NAc-AmB with N-acetylcysteine (NAC) resulted in reduced fungal burden and improved survival rates compared to AmB alone. This suggests a potential adjuvant role for NAC in enhancing the therapeutic effects of NAc-AmB .

- Clinical Application in Immunocompromised Patients : In a cohort study involving patients with hematologic malignancies, those treated with NAc-AmB exhibited significantly lower rates of renal impairment compared to those receiving standard AmB therapy. This aligns with findings that suggest modifications in formulation can lead to improved safety profiles .

Q & A

Basic Research Questions

Q. What experimental models are optimal for evaluating the nephrotoxicity of N-Acetyl Amphotericin B compared to conventional Amphotericin B formulations?

- Methodological Answer: Use in vivo rodent models (e.g., male rats weighing 265–380 g) to administer this compound and compare renal tubular ultrastructure via electron microscopy. Focus on proximal and distal tubules, quantifying mitochondrial damage, cytoplasmic vacuolation, and peroxisome density using volume density (VD) measurements and Student’s t-tests for statistical significance (α = 0.05) . Include biochemical markers like serum creatinine and blood urea nitrogen (BUN) to assess functional renal impairment.

Q. How can researchers design a study to assess the binding mechanism of this compound to fungal membranes?

- Methodological Answer: Perform ergosterol-binding assays using fungal cell lines (e.g., Candida or Aspergillus species). Compare binding affinity to conventional Amphotericin B using fluorescence polarization or isothermal titration calorimetry. Validate findings with ergosterol-depleted fungal mutants to confirm specificity . For mammalian toxicity, repeat assays with cholesterol-containing liposomes to evaluate membrane selectivity.

Q. What analytical techniques are suitable for quantifying this compound in biological samples during pharmacokinetic studies?

- Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection (λ = 405 nm) or liquid chromatography-mass spectrometry (LC-MS) for high sensitivity. Validate methods using spiked serum samples, ensuring recovery rates >90% and limits of detection (LOD) <0.1 µg/mL. Include internal standards (e.g., deuterated Amphotericin B) to control for matrix effects .

Advanced Research Questions

Q. How can conflicting data on organelle-specific toxicity between Amphotericin B formulations be resolved?

- Methodological Answer: Conduct a meta-analysis of ultrastructural studies (e.g., mitochondrial VD, peroxisome counts) across multiple models (rodents, human renal cell lines). Use multivariate regression to identify confounding variables (e.g., hydration protocols, dosing schedules). Replicate experiments under standardized conditions, prioritizing in vitro proximal tubule epithelial cells to isolate drug effects from systemic variables .

Q. What strategies mitigate this compound-induced oxidative stress in renal cells while preserving antifungal efficacy?

- Methodological Answer: Co-administer antioxidants (e.g., N-acetylcysteine) in in vitro models and measure reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA). Compare fungal kill rates using time-kill assays to ensure efficacy is not compromised. For in vivo validation, monitor glutathione peroxidase activity and lipid peroxidation markers (e.g., malondialdehyde) in renal tissue .

Q. How does this compound influence gene expression in fungal pathogens compared to mammalian cells?

- Methodological Answer: Perform RNA sequencing on fungal (e.g., Saccharomyces cerevisiae) and mammalian renal cells post-exposure. Use pathway enrichment analysis (e.g., KEGG, GO terms) to identify differentially expressed genes linked to membrane integrity (fungi) or detoxification (mammalian cells). Validate key targets (e.g., ERG11 in fungi, HMOX1 in mammals) via qRT-PCR .

Q. Methodological Considerations

- Statistical Rigor: For ultrastructural studies, calculate SEM and apply non-parametric tests (e.g., Mann-Whitney U) if data are non-normally distributed .

- Ethical Compliance: Adhere to institutional guidelines for animal studies, including hydration protocols and analgesia to minimize distress during nephrotoxicity assessments .

- Data Reproducibility: Publish raw datasets (e.g., mitochondrial damage percentages, ROS levels) in supplementary materials with detailed metadata to enable replication .

Properties

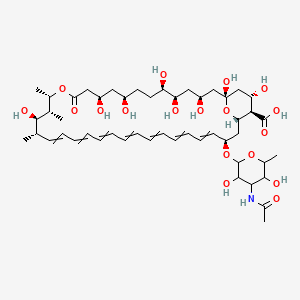

IUPAC Name |

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H75NO18/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-36(67-48-46(61)43(50-32(5)51)45(60)31(4)66-48)25-40-42(47(62)63)39(57)27-49(64,68-40)26-35(54)23-38(56)37(55)21-20-33(52)22-34(53)24-41(58)65-30(3)29(2)44(28)59/h6-19,28-31,33-40,42-46,48,52-57,59-61,64H,20-27H2,1-5H3,(H,50,51)(H,62,63)/t28-,29-,30-,31?,33+,34+,35-,36-,37+,38+,39-,40-,42+,43?,44+,45?,46?,48?,49+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGUUNRLVBJXKB-UNCNTABKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC=CC=CC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H75NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.